molecular formula C9H17NO B1416556 3-Oxa-9-azaspiro[5.5]undecane CAS No. 311-21-7

3-Oxa-9-azaspiro[5.5]undecane

Cat. No.: B1416556
CAS No.: 311-21-7
M. Wt: 155.24 g/mol
InChI Key: NJGVTIXCHOYDJW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-Oxa-9-azaspiro[5Compounds with similar structures, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists . GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The exact mode of action of 3-Oxa-9-azaspiro[5If it acts similarly to related compounds, it may function as an antagonist at the GABAAR, preventing the binding of GABA and thus inhibiting the receptor’s function . This could lead to changes in neuronal excitability.

Biochemical Pathways

The specific biochemical pathways affected by 3-Oxa-9-azaspiro[5If it acts as a GABAAR antagonist, it could affect the GABAergic signaling pathway, potentially leading to increased neuronal excitability and altered neural communication .

Result of Action

The molecular and cellular effects of 3-Oxa-9-azaspiro[5If it acts as a GABAAR antagonist, it could lead to increased neuronal excitability and altered neural communication .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Oxa-9-azaspiro[5It is known that the compound is relatively stable at room temperature but can decompose or react with heat, light, oxygen, and other factors .

Properties

IUPAC Name

3-oxa-9-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-5-10-6-2-9(1)3-7-11-8-4-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGVTIXCHOYDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653867
Record name 3-Oxa-9-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311-21-7
Record name 3-Oxa-9-azaspiro[5.5]undecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=311-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxa-9-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxa-9-azaspiro[5.5]undecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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